![molecular formula C12H10N2O2 B3070835 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid CAS No. 1006441-28-6](/img/structure/B3070835.png)
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Overview
Description
“3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A synthesized pyrazole derivative has been reported to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Molecular Structure Analysis
The molecular structure of “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The chemical reactions involving pyrazoles have been the focus of many techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” include a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .Scientific Research Applications
Synthesis of Complex Structures
This compound has been used in the synthesis of complex structures, particularly in the creation of coordination polymers . These materials have attracted extensive attention due to their fascinating structures and multifunctional applications in photochemistry, gas adsorption and separation, molecular magnetism, multiphase catalysis, and nonlinear optics .
Magnetic Properties
The compound has been used in the study of magnetic properties of cobalt (II) complexes . The variable-temperature magnetic susceptibility data show that complexes exhibit antiferromagnetic interactions .
Antileishmanial Activity
Pyrazole-bearing compounds, such as this one, are known for their potent antileishmanial activities . In fact, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .
Antimalarial Activity
The compound has also been associated with antimalarial activities . Certain derivatives of the compound have shown significant inhibition effects against Plasmodium berghei .
Drug Development
The compound is being studied for its potential in the development of new drugs for the treatment of central inflammatory diseases .
Anticancer Properties
Pyrrole and its fused derivatives, which include this compound, have been studied for their potent anticancer properties . They have been found to be effective as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antibacterial Properties
The compound is part of the pyrazole class of molecules, which are known for their antibacterial properties .
Anti-inflammatory Properties
Pyrazole molecules, including this compound, are also known for their anti-inflammatory properties .
Mechanism of Action
Target of Action
Related compounds with a pyrazole moiety have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been found to exhibit antileishmanial and antimalarial activities, suggesting that they may affect pathways related to these diseases .
Result of Action
A related compound was found to exhibit potent antipromastigote activity , suggesting that 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid may have similar effects.
Future Directions
The future directions of research involving “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” and similar pyrazole compounds could involve further exploration of their synthesis techniques and biological activity . The increasing popularity of pyrazoles in several fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, suggests a promising future for these compounds .
properties
IUPAC Name |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGQJDBESLWCP-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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